Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetrahydropyrido[2,3-d]pyrimidine derivative characterized by a unique substitution pattern:
- Isopropyl ester at position 4.
- Methyl group at position 5.
- Propylthio (SPr) moiety at position 2.
- Thiophen-2-yl group at position 5.
This heterocyclic framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, common among pyrimidine derivatives. The structural features of this compound, such as the thiophene ring and propylthio substituent, distinguish it from analogues and influence its physicochemical and biological behavior .
Properties
Molecular Formula |
C19H23N3O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
propan-2-yl 7-methyl-4-oxo-2-propylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N3O3S2/c1-5-8-27-19-21-16-15(17(23)22-19)14(12-7-6-9-26-12)13(11(4)20-16)18(24)25-10(2)3/h6-7,9-10,14H,5,8H2,1-4H3,(H2,20,21,22,23) |
InChI Key |
LSTZDOWPMPOJIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=CS3)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene and propylsulfanyl groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Propan-2-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which propan-2-yl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Pyrido[2,3-d]pyrimidine Analogues
Key Observations :
- The thiophen-2-yl group in the target compound introduces sulfur-mediated π-π interactions, distinct from the chromene (4b-c) or phenyl (1l) groups in analogues .
- The isopropyl ester at position 6 offers steric bulk, which may influence binding affinity compared to ethyl esters in analogues like 1l .
Key Observations :
- High yields (85–93%) in chromene derivatives (4b-c) suggest favorable reactivity of chromene aldehydes under acidic conditions .
- The target compound’s synthesis likely involves similar condensation steps but may face challenges due to steric hindrance from the isopropyl ester.
Physicochemical Properties
Table 3: Physical and Crystallographic Data
Key Observations :
- The thiophene ring in the target compound may reduce melting points compared to nitro-phenyl derivatives (1l) due to weaker crystal packing .
- Crystallographic data for analogues (e.g., ) reveal puckered pyrimidine rings (flattened boat conformation), suggesting similar non-planarity in the target compound .
Spectroscopic and Electronic Features
- IR Spectroscopy : The target compound’s ester carbonyl (C=O) is expected near 1700 cm⁻¹, while the thiophene C–S stretch appears ~700 cm⁻¹. This contrasts with thioxo (C=S) peaks near 1200 cm⁻¹ in 4b-c .
- NMR : The thiophen-2-yl protons would resonate as a multiplet (δ 6.8–7.2 ppm), distinct from chromene or phenyl protons in analogues .
Biological Activity
Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure and functional groups suggest a variety of biological activities, particularly in oncology and antimicrobial research. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a multi-cyclic framework with a pyrido-pyrimidine core. The presence of substituents such as isopropyl and propylthio enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies suggest that compounds with similar structural characteristics can induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways involved in tumor growth and survival .
The biological activity can be attributed to several mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Key Signaling Pathways : It potentially disrupts pathways essential for cancer cell survival and proliferation.
Comparative Biological Activity
To better understand the compound's potential compared to other pyrimidine derivatives, a comparative analysis is presented in the following table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pipemidic Acid | Contains piperazine and pyrimidine rings | Antimicrobial |
| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer |
| Thiamphenicol | Contains thiophenol and pyrimidine structures | Antibiotic |
| Isopropyl 7-methyl... | Tetrahydropyrido-pyrimidine structure with diverse substituents | Antiproliferative |
This table highlights the unique combination of structural features in Isopropyl 7-methyl-4-oxo... that may enhance its biological activity compared to other similar compounds .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that Isopropyl 7-methyl-4-oxo... significantly inhibited the growth of specific cancer cell lines (e.g., HeLa and MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential use as an antibiotic agent .
- Docking Studies : Computational docking studies revealed that Isopropyl 7-methyl-4-oxo... interacts effectively with target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
